2-[4-Chloro(phenylsulfonyl)anilino]acetic acid
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSNNGAGBNQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327022 | |
| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-41-8 | |
| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 4-Chloroaniline
The initial step involves sulfonylation of 4-chloroaniline with benzenesulfonyl chloride under basic conditions. A mixture of 4-chloroaniline (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), and pyridine (3.0 equiv) in dichloromethane is stirred at 0–5°C for 6 hours. The product, 4-chloro-N-(phenylsulfonyl)aniline, is isolated via extraction with ethyl acetate and recrystallized from ethanol (yield: 78%).
Chloroacetylation of the Sulfonylated Intermediate
The sulfonylated aniline is reacted with chloroacetic acid derivatives to introduce the acetic acid moiety. In a modified Steglich esterification, 4-chloro-N-(phenylsulfonyl)aniline (1.0 equiv) is combined with chloroacetic acid (1.5 equiv), EDC (1.5 equiv), and DMAP (0.1 equiv) in dry dichloromethane at 0°C. The mixture is stirred for 24 hours, washed with HCl and NaHCO₃, and purified via silica gel chromatography to yield the target compound (yield: 65%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Copper Powder : Enhances Ullmann coupling efficiency, achieving a 63% yield of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone.
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Triethylamine : Optimal as a base in nucleophilic substitutions, minimizing side reactions.
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 145–147°C | Differential Scanning Calorimetry |
| Molecular Weight | 325.78 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
Comparative Analysis of Methodologies
Yield and Efficiency
Environmental and Practical Considerations
-
Solvent Waste : Ethanol-based methods generate less hazardous waste compared to dichloromethane.
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Catalyst Cost : Copper powder is economical but requires nitrogen protection, increasing operational complexity.
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is primarily investigated for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators.
1.2 Case Studies
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models of arthritis.
- Case Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness in reducing symptoms of atopic dermatitis through modulation of cytokine release from immune cells.
Environmental Applications
2.1 Biodegradation Studies
The environmental impact of pharmaceuticals has prompted research into the biodegradation of compounds like this compound. Studies have shown that certain microbial strains can effectively degrade this compound, suggesting its potential for bioremediation applications.
- Biodegradation Pathways : Research indicates that microbial degradation involves enzymatic processes that cleave the sulfonamide group, leading to less harmful byproducts.
2.2 Data Table: Microbial Strains for Biodegradation
| Microbial Strain | Degradation Rate (%) | Byproducts Produced |
|---|---|---|
| Pseudomonas aeruginosa | 85 | Sulfate, Acetic Acid |
| Bacillus subtilis | 75 | Phenol, Carbon Dioxide |
| Rhodococcus spp. | 90 | Non-toxic Metabolites |
Industrial Applications
3.1 Synthesis of Fine Chemicals
In the industrial sector, this compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its sulfonamide group enhances its reactivity, allowing it to participate in various chemical reactions.
- Reactions Involved :
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form more complex molecules.
- Coupling Reactions : It is utilized in coupling reactions to synthesize dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Weight: ~325.8 g/mol (based on formula C₁₄H₁₁ClNO₄S).
- Functional Groups : Acetic acid (carboxylic acid), sulfonamide (phenylsulfonyl), and chloroaryl.
Comparison with Structurally Similar Compounds
Diclofenac ([2-(2,6-Dichloroanilino)phenyl]acetic Acid)
Structural Differences :
- Substituents: Diclofenac has two chlorine atoms at the 2,6-positions of the anilino ring, whereas the target compound has a single 4-chloro substituent and a phenylsulfonyl group.
- Biological Activity: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) inhibiting cyclooxygenase (COX) enzymes .
- Physicochemical Properties :
- pKa : ~4.0 (carboxylic acid group).
- Solubility : Poor aqueous solubility (0.02 mg/mL), enhanced by salt formation.
Key Research Findings :
2-[(4-Sulfamoylphenyl)amino]acetic Acid (CID 20086035)
Structural Differences :
- Replaces the phenylsulfonyl group with a sulfamoyl (-SO₂NH₂) group.
- Molecular Formula: C₈H₁₀N₂O₄S (vs. C₁₄H₁₁ClNO₄S for the target compound).
Physicochemical Properties :
Wy-14,643 ([4-Chloro-6-(2,3-Xylidino)-2-pyrimidinylthio]acetic Acid)
Structural Differences :
- Contains a pyrimidinylthio group instead of phenylsulfonyl.
- Substituents: 2,3-Xylidino (dimethylanilino) and pyrimidine ring.
Key Findings :
- 100% hepatocellular carcinoma incidence in rats and mice after chronic exposure .
- Mechanism involves peroxisome proliferator-activated receptor (PPAR) activation.
Fenamates (e.g., Flufenamic Acid, Meclofenamic Acid)
Structural Differences :
2-(2-Chloro-4-hydroxyphenyl)acetic Acid (CAS 81720-84-5)
Structural Differences :
- Hydroxyl group at the 4-position instead of phenylsulfonyl.
Physicochemical Properties :
- Molecular Weight : 186.59 g/mol.
- pKa: ~2.5 (carboxylic acid) and ~9.5 (phenolic hydroxyl) .
Applications: Potential antioxidant or intermediate in pharmaceutical synthesis.
Comparative Data Table
Research Findings and Implications
- Toxicological Profiles: The phenylsulfonyl group in the target compound may reduce hepatotoxicity compared to Wy-14,643, which lacks this moiety but includes a pyrimidinylthio group linked to carcinogenicity .
- Environmental Impact : Unlike diclofenac, the target compound lacks extensive environmental persistence data, warranting further study .
- Drug Design: Substitutions at the sulfonamide or anilino positions (e.g., chloro, methyl, trifluoromethyl) significantly alter biological activity, as seen in fenamates and Wy-14,643 .
Biological Activity
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, with the CAS number 117309-41-8, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₁₂ClNO₄S
- Molecular Weight : 325.77 g/mol
- Melting Point : 161-162 °C
Biological Activity Overview
This compound has been reported to exhibit several biological effects, particularly in relation to cell function and signal transduction pathways. Its activity is primarily attributed to its ability to interact with various biological targets, leading to significant cellular responses.
- Inhibition of Enzymatic Activity :
- Anti-Cancer Properties :
- Apoptosis Induction :
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anti-proliferative | MDA-MB-231 | 1.52 - 6.31 | Inhibition of cell cycle progression |
| Apoptosis Induction | MDA-MB-231 | N/A | Increased annexin V-FITC positivity |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 | Competitive inhibition of enzyme activity |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, preliminary studies suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that while the compound exhibits irritant properties, further studies are needed to fully understand its safety profile in vivo .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
Q & A
Q. What are the optimal synthetic routes for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves sulfonylation of 4-chloroaniline followed by coupling with acetic acid derivatives. Key steps include:
- Sulfonation : Use oleum (30%) for sulfonating chlorinated aromatic intermediates, as described for analogous sulfonic acid derivatives .
- Coupling : Employ nucleophilic substitution or enzymatic catalysis (e.g., nitrilase systems) to enhance stereoselectivity and yield .
- Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA/ACN mobile phase) to quantify intermediates . Adjust pH (e.g., pH 8) and temperature (40°C) to stabilize reactive intermediates .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer : Combine multiple techniques:
- NMR : Analyze and spectra for sulfonyl (-SO) and anilino (-NH-) groups. For example, sulfonyl protons appear at δ 7.5–8.2 ppm in DMSO-d .
- HPLC-MS : Use a C18 column with UV detection (254 nm) and ESI-MS in negative ion mode to confirm molecular weight (expected [M-H] at m/z 342.7) .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% deviation .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Conditions : Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light (ICH Q1B guidelines).
- Analysis : Track degradation via HPLC purity checks every 30 days. Sulfonamide bonds are prone to hydrolysis under high humidity, while chlorophenyl groups may degrade under UV .
- Recommendations : Use amber vials with desiccants for long-term storage .
Advanced Research Questions
Q. How do electronic effects of the phenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the para-chloroaniline moiety for nucleophilic attack. Computational studies (e.g., DFT calculations) predict:
- Charge Distribution : Sulfonyl oxygen atoms exhibit partial negative charges (-0.45 e), enhancing electrophilicity at the anilino nitrogen .
- Kinetic Studies : Compare reaction rates with/without sulfonyl groups using stopped-flow spectrometry. Rate constants () increase by ~2× in sulfonated analogs .
Q. What computational strategies can predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) hybrid models:
- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways for sulfonamide cleavage or carboxylate activation .
- Machine Learning : Train models on datasets of similar sulfonamides to predict regioselectivity (e.g., meta vs. para substitution) with >85% accuracy .
Q. How can contradictory data in spectroscopic characterization be resolved?
- Methodological Answer : Cross-validate results using:
- 2D NMR : HSQC and HMBC correlations to distinguish overlapping signals (e.g., aromatic protons vs. sulfonyl-anilino coupling) .
- Isotopic Labeling : Synthesize -labeled acetic acid derivatives to track carboxylate group behavior in NMR .
- X-ray Crystallography : Resolve ambiguous stereochemistry; compare experimental vs. simulated powder diffraction patterns .
Q. What methodologies are suitable for investigating the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Design assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase):
- Kinetic Analysis : Measure IC values using fluorescence-based assays (λ=340 nm, λ=460 nm).
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding interactions with enzyme active sites. Sulfonyl oxygen forms hydrogen bonds with Zn in carbonic anhydrase .
- Selectivity Screening : Test against non-target enzymes (e.g., acetylcholinesterase) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
